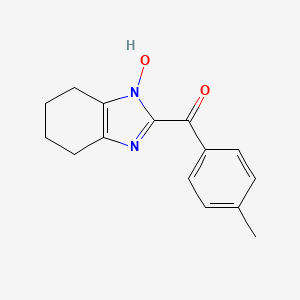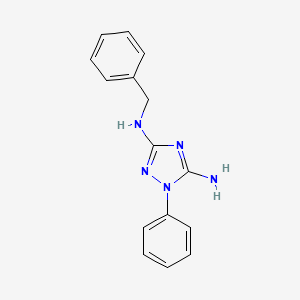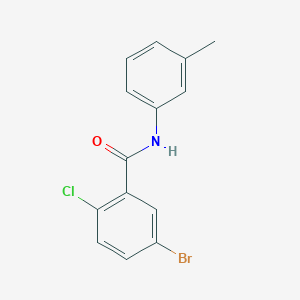![molecular formula C17H14N4S B5802567 3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5802567.png)
3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology. This compound belongs to the family of thienoquinolines, which are known for their diverse biological activities.
科学的研究の応用
3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. This compound has also shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. It has also been reported to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity. In addition, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the major advantages of 3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile is its diverse biological activities, which make it a promising candidate for drug discovery and development. However, there are also some limitations associated with this compound. For example, it has been reported to have low solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy. In addition, it may exhibit cytotoxicity and other adverse effects at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the structure-activity relationship (SAR) of this compound to identify more potent and selective analogs for specific applications. Furthermore, the potential of this compound as a lead compound for the development of novel drugs for various diseases, including cancer and neurological disorders, should be explored. Finally, the safety and toxicity of this compound should be thoroughly investigated to ensure its safe use in clinical applications.
Conclusion
In conclusion, this compound is a promising compound with diverse biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or receptors in the body. Although there are some limitations associated with this compound, its potential applications in drug discovery and development make it a promising candidate for further research.
合成法
The synthesis of 3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile involves the reaction of 3-aminopyridine-4-carboxaldehyde with 2-cyano-3-(dimethylamino)thiophene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
特性
IUPAC Name |
3-amino-4-pyridin-3-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c18-8-13-16(19)15-14(10-4-3-7-20-9-10)11-5-1-2-6-12(11)21-17(15)22-13/h3-4,7,9H,1-2,5-6,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZXPXKIRFBFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C#N)N)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5802487.png)
![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)
![2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine](/img/structure/B5802502.png)



![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5802540.png)

![2-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802552.png)
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-(phenylthio)-1H-pyrazole](/img/structure/B5802559.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5802561.png)

